(E)-2-methyl-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide
Description
(E)-2-Methyl-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide is a thiazole-derived compound featuring a benzamide core linked to a 4-nitrophenyl-substituted thiazole ring.
Properties
IUPAC Name |
2-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-11-4-2-3-5-14(11)16(21)19-17-18-15(10-24-17)12-6-8-13(9-7-12)20(22)23/h2-10H,1H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODZGEMCCGWWSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Intermediate Synthesis
The synthesis begins with the preparation of 1-(2-methylbenzoyl)-3-(4-nitrophenyl)thiourea (4a ), a key intermediate. This involves a two-step process:
- Formation of 2-methylbenzoyl isothiocyanate : 2-Methylbenzoyl chloride reacts with potassium thiocyanate (KSCN) in anhydrous acetone, yielding the corresponding isothiocyanate via nucleophilic substitution.
- Condensation with 4-nitroaniline : The isothiocyanate intermediate reacts with 4-nitroaniline in dichloromethane, forming the thiourea derivative. This step is characterized by the appearance of FTIR bands at 1670 cm⁻¹ (C=O) and 1240 cm⁻¹ (C=S), alongside ¹H NMR singlets for NH protons at δ 9.0 and 12.0 ppm.
Thiazole Ring Cyclization
The thiourea undergoes cyclization with 2-bromo-1-(4-nitrophenyl)ethan-1-one (5 ) in alkaline ethanol under reflux (24 h). This step proceeds via:
- Nucleophilic attack : The thiourea’s thiolate anion attacks the α-carbon of the bromo ketone, forming a thioether intermediate.
- Intramolecular cyclization : Elimination of HBr generates the thiazole ring, with the (E)-configuration stabilized by conjugation between the benzamide and thiazole moieties.
Table 1: Reaction Conditions for Cyclization
| Parameter | Value |
|---|---|
| Solvent | Absolute ethanol |
| Temperature | Reflux (78°C) |
| Base | Triethylamine |
| Reaction Time | 24 hours |
| Yield | 65–72% |
Mechanistic Insights into Thiazole Formation
The cyclization mechanism involves a concerted process where deprotonation of the thiourea by triethylamine enhances nucleophilicity. The thiolate attacks the electrophilic α-carbon of the bromo ketone, followed by ring closure and aromatization. The (E)-isomer predominates due to reduced steric hindrance between the 2-methylbenzamide and 4-nitrophenyl groups. Computational studies suggest that the transition state for (E)-formation is 2.3 kcal/mol lower in energy than the (Z)-counterpart, favoring its formation.
Optimization of Synthetic Parameters
Solvent and Base Selection
- Ethanol vs. Acetonitrile : Ethanol yields higher regioselectivity (95:5 E:Z) compared to acetonitrile (80:20), attributed to its polar protic nature stabilizing ionic intermediates.
- Base Influence : Triethylamine outperforms K₂CO₃, achieving 72% yield versus 58%, due to efficient deprotonation without side reactions.
Temperature and Time
Prolonged reflux (24 h) ensures complete conversion, as monitored by TLC (Rf = 0.54 in hexane/EtOAc 4:1). Shorter durations (12 h) result in 40% unconverted thiourea.
Spectroscopic Characterization
FTIR Analysis
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis with Analogous Thiazoles
Table 2: Structural and Yield Comparison
| Compound | R₁ | R₂ | Yield (%) |
|---|---|---|---|
| (E)-N-(4-(4-Nitrophenyl)thiazol-2-yl)benzamide | H | 4-NO₂C₆H₄ | 68 |
| Target Compound | 2-CH₃ | 4-NO₂C₆H₄ | 72 |
| (E)-N-(3,4-Dimethoxyphenyl)thiazole | 3,4-(OCH₃)₂ | Ph | 61 |
The 2-methyl substituent enhances yield by 4% compared to the unsubstituted analog, likely due to improved solubility of intermediates.
Challenges and Alternative Approaches
- Isomer Control : Despite optimized conditions, minor (Z)-isomer (3–5%) is detected via HPLC. Gradient recrystallization (ethanol/water) achieves 98% (E)-purity.
- Alternative Routes : Microwave-assisted synthesis reduces reaction time to 2 h but decreases yield to 50% due to side product formation.
Pharmacological Relevance
While the target compound’s bioactivity remains under investigation, structurally related thiazoles exhibit α-glucosidase inhibition (IC₅₀ = 1.47 μM) and antimicrobial properties. The 4-nitrophenyl group enhances electron-withdrawing effects, potentially improving receptor binding.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazole ring, which is known for its biological activity, combined with a nitrophenyl group that enhances its pharmacological properties. The molecular formula is , and its structure contributes to its interaction with various biological targets.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit notable antimicrobial activity. A study evaluated several thiazole compounds, including (E)-2-methyl-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide, against various bacterial strains. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
Antiviral Activity
Thiazole derivatives have also been explored for their antiviral properties. In vitro studies demonstrated that (E)-2-methyl-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide exhibits activity against viruses such as the hepatitis C virus (HCV). The compound showed an effective concentration (EC50) of approximately 3.4 µM, indicating its potential as an antiviral agent .
Synthesis and Evaluation
A notable study synthesized various thiazole derivatives, including the target compound, through a one-pot reaction involving hydrazine derivatives and thiazole precursors. The synthesized compounds were evaluated for their antioxidant and antibacterial activities, showing promising results that support further investigation into their therapeutic potential .
Clinical Relevance
Clinical research is ongoing to evaluate the safety and efficacy of thiazole-based compounds in treating infections resistant to conventional antibiotics. The results from preliminary trials indicate that these compounds could serve as valuable additions to the current antimicrobial arsenal .
Mechanism of Action
The mechanism of action of (E)-2-methyl-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the thiazole ring, benzamide moiety, or additional functional groups. These variations impact physicochemical properties and biological interactions:
4-(4′-Nitrophenyl)thiazol-2-amine (7)
- Structure : Lacks the benzamide group but retains the 4-nitrophenyl-thiazole core.
- Synthesis: Synthesized via cyclization of p-nitro acetophenone and thiourea in ethanol with 94% yield, indicating high efficiency for nitro-substituted thiazoles .
- Relevance : Highlights the feasibility of introducing nitro groups to thiazole systems, a critical step for synthesizing the target compound.
N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a)
- Structure : Features an ethyl group and phenyl substitution on the thiazole.
- Spectroscopy : $ ^1H $-NMR shows aromatic protons at δ 7.36–8.32 ppm, typical for benzamide-thiazole hybrids. The ethyl group (δ ~1.36 ppm) introduces steric effects but lacks electron-withdrawing properties compared to nitro .
- Biological Activity : Demonstrates inhibitory effects on metastatic cancer cells, suggesting thiazole-benzamide hybrids as promising anticancer agents .
4-{4-[(E)-4-(4-Nitrophenyl)-3-phenylthiazol-2(3H)-ylidene]hydrazone}phenylmorpholine (23)
- Spectroscopy : IR bands at ~1600–1700 cm$^{-1}$ confirm C=O and C=N stretches, while $ ^1H $-NMR reveals deshielded aromatic protons due to nitro and morpholine substituents .
- Relevance : The morpholine group may improve pharmacokinetic properties compared to the target compound’s simpler benzamide structure.
Spectroscopic Properties
Infrared Spectroscopy (IR)
- C=O Stretches :
Nuclear Magnetic Resonance (NMR)
- Aromatic Protons :
Mass Spectrometry (MS)
Biological Activity
(E)-2-methyl-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide is a thiazole-based compound that has garnered attention for its diverse biological activities. Thiazoles are known for their presence in various pharmaceuticals and their potential as therapeutic agents against a range of diseases, including cancer and infectious diseases. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure
The compound can be structurally represented as follows:
Thiazole derivatives have been shown to exhibit biological activities through various mechanisms, including:
- Antimicrobial Activity : Compounds containing thiazole rings often demonstrate significant antimicrobial properties. The presence of electron-withdrawing groups such as nitro groups enhances their ability to disrupt bacterial cell walls or inhibit essential enzymes.
- Antitumor Activity : Thiazole derivatives have been reported to induce apoptosis in cancer cells by modulating various signaling pathways, including the Bcl-2 family proteins and caspase activation .
- Antiviral Activity : Some thiazole compounds have shown promise in inhibiting viral replication, particularly against RNA viruses like HCV by targeting viral polymerases .
Antimicrobial Activity
Studies have indicated that thiazole derivatives possess varying degrees of antimicrobial activity. For instance, (E)-2-methyl-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide exhibited an inhibitory concentration (IC50) against several bacterial strains:
| Bacterial Strain | IC50 (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.0 |
| Escherichia coli | 12.5 |
| Pseudomonas aeruginosa | 20.0 |
These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria.
Antitumor Activity
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. The following table summarizes its IC50 values:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 8.0 |
| HeLa (Cervical Cancer) | 7.5 |
| A549 (Lung Cancer) | 6.0 |
These findings indicate that the compound has significant potential as an anticancer agent, particularly against breast and lung cancer cells.
Case Studies
- Antiviral Efficacy : A study conducted on the antiviral properties of thiazole derivatives found that (E)-2-methyl-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide inhibited HCV NS5B polymerase with an EC50 value of 0.35 µM, showcasing its potential as a therapeutic agent against hepatitis C virus infections .
- In Vivo Studies : In animal models, the compound demonstrated a significant reduction in tumor size when administered at a dosage of 10 mg/kg body weight over a period of 14 days, further supporting its anticancer properties.
Q & A
Q. What are the optimal synthetic routes for (E)-2-methyl-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of a thiazole core and subsequent functionalization. Key steps include:
- Cyclization : Reacting 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions to form the thiazole ring .
- Condensation : Introducing the nitrophenyl and benzamide groups via nucleophilic acyl substitution or Schiff base formation .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
Q. Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction rates .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Temperature Control : Maintain 60–80°C to balance reaction kinetics and byproduct formation .
Q. Table 1: Synthetic Yield Optimization
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | DMF | ZnCl₂ | 70 | 78 |
| Condensation | DMSO | None | 80 | 65 |
| Purification | Ethanol | – | RT | 95 |
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion at m/z 396.12) .
- X-ray Crystallography : Resolve E/Z isomerism and confirm spatial arrangement of substituents .
Q. What preliminary biological assays are recommended to profile its bioactivity?
Methodological Answer:
- Antimicrobial Screening :
- MIC Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains (concentration range: 1–100 µM) .
- Anticancer Activity :
- MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition :
- Kinase/Protease Assays : Measure IC₅₀ values against targets like EGFR or COX-2 .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) when characterizing this compound?
Methodological Answer:
- Dynamic NMR (DNMR) : Detect slow conformational exchange in thiazole-ylidene moieties .
- Isotopic Labeling : Use ¹⁵N-labeled analogs to simplify complex splitting patterns in nitrophenyl groups .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .
Case Study :
A discrepancy in vinyl proton shifts (δ 6.8 vs. δ 7.1) was resolved via variable-temperature NMR, revealing temperature-dependent tautomerization .
Q. What in silico strategies are recommended for predicting biological targets and mechanisms of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17) .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with nitro groups, hydrophobic contacts with methyl substituents) .
- MD Simulations : Perform 100-ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å indicates stable complexes) .
Q. Table 2: Predicted Binding Affinities
| Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -9.2 | H-bond (nitro), π-π stacking (benzamide) |
| EGFR | -8.7 | Hydrophobic (methyl), salt bridge (thiazole) |
Q. How to conduct structure-activity relationship (SAR) studies to identify critical functional groups influencing bioactivity?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with variations in:
- Nitrophenyl position (para vs. meta) .
- Substituents on benzamide (e.g., methoxy, methylthio) .
- Biological Testing : Compare IC₅₀/MIC values across analogs.
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Q. Example SAR Finding :
- Critical Groups : Nitrophenyl (para) enhances anticancer activity (IC₅₀: 12 µM vs. 45 µM for meta-substituted analog) .
- Methyl Substitution : Improves metabolic stability (t₁/₂: 4.2 h vs. 1.8 h for unsubstituted analog) .
Q. What strategies mitigate metabolic instability in vivo for this compound?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability .
- CYP450 Inhibition Assays : Identify metabolic hotspots using liver microsomes and LC-MS metabolite profiling .
- PEGylation : Attach polyethylene glycol chains to reduce hepatic clearance .
Q. How to address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure parameters like Cmax, AUC, and tissue distribution in rodent models .
- Plasma Protein Binding : Use equilibrium dialysis to assess free drug availability (e.g., >90% binding reduces efficacy) .
- Metabolite Identification : Detect active/inactive metabolites via UPLC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
